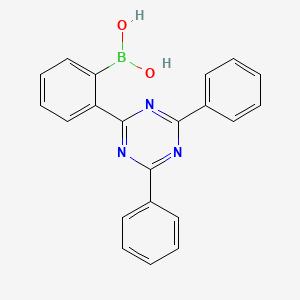
(7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid is a complex organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This specific compound features a naphthalene core substituted with fluoro, methoxymethoxy, and triisopropylsilyl groups, making it a valuable intermediate in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the naphthalene core, which is then functionalized with a fluoro group at the 7-position.
Methoxymethoxy Protection: The hydroxyl group at the 3-position is protected using methoxymethyl chloride in the presence of a base such as sodium hydride.
Triisopropylsilyl Ethynylation: The ethynyl group is introduced at the 8-position using a triisopropylsilyl-protected acetylene derivative in the presence of a palladium catalyst.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate in the presence of a catalyst.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthol or naphthoquinone derivatives.
Reduction: Formation of de-fluorinated naphthalene derivatives.
Substitution: Formation of naphthalene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 7-fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The fluoro and triisopropylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar applications but lacks the complexity and specificity of 7-fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid.
Naphthalene-1-boronic Acid: Similar naphthalene-based boronic acid but without the additional functional groups.
Triisopropylsilyl Acetylene: Used in the synthesis of various organic compounds but lacks the boronic acid functionality.
Uniqueness
7-Fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]naphthalene-1-boronic acid is unique due to its combination of functional groups, which provide enhanced reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in scientific research.
Propiedades
Fórmula molecular |
C23H32BFO4Si |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
[7-fluoro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C23H32BFO4Si/c1-15(2)30(16(3)4,17(5)6)11-10-20-22(25)9-8-18-12-19(29-14-28-7)13-21(23(18)20)24(26)27/h8-9,12-13,15-17,26-27H,14H2,1-7H3 |
Clave InChI |
ACURBEHVNXOBAE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC2=C1C(=C(C=C2)F)C#C[Si](C(C)C)(C(C)C)C(C)C)OCOC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)




![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)




![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)

![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)

